Bis(trichloroacetyl) peroxide

Fluoropolymer Synthesis Process Efficiency Perhalogenated Initiator

Bis(trichloroacetyl) peroxide (TCAP), also known as bis(2,2,2-trichloroacetyl) peroxide, is a perhalogenated diacyl peroxide primarily utilized as a free radical initiator. Its symmetrical structure with fully chlorinated terminal methyl groups distinguishes it from common initiators like benzoyl peroxide (BPO) or lauroyl peroxide (LPO).

Molecular Formula C4Cl6O4
Molecular Weight 324.7 g/mol
CAS No. 2629-78-9
Cat. No. B12751716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trichloroacetyl) peroxide
CAS2629-78-9
Molecular FormulaC4Cl6O4
Molecular Weight324.7 g/mol
Structural Identifiers
SMILESC(=O)(C(Cl)(Cl)Cl)OOC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C4Cl6O4/c5-3(6,7)1(11)13-14-2(12)4(8,9)10
InChIKeyYFZCNXJOYHYIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(trichloroacetyl) peroxide (TCAP): Sourcing and Procurement Guide for a Specialized Halogenated Polymerization Initiator


Bis(trichloroacetyl) peroxide (TCAP), also known as bis(2,2,2-trichloroacetyl) peroxide, is a perhalogenated diacyl peroxide primarily utilized as a free radical initiator [1]. Its symmetrical structure with fully chlorinated terminal methyl groups distinguishes it from common initiators like benzoyl peroxide (BPO) or lauroyl peroxide (LPO) [2]. This unique perhalogenated composition avoids introducing hydrogen atoms into the polymer backbone, a critical requirement for synthesizing high-performance, thermally and chemically inert fluoropolymers [1].

Workflow
Fluoropolymer synthesis with halogenated monomers
Selection
Perhalogenated diacyl peroxide initiator
Use Context
Solution polymerization in hydrofluoroether solvents

Why Bis(trichloroacetyl) peroxide Cannot Be Directly Substituted by Standard Organic Peroxides


Generic diacyl peroxides like benzoyl peroxide (BPO) introduce hydrogen-containing radicals upon decomposition, which can cause chain transfer and structural defects in halogenated monomers (e.g., chlorotrifluoroethylene) [1]. This compromises the thermal stability and chemical inertness of the final polymer. In contrast, TCAP is a perhalogenated initiator specifically designed to prevent such defects. Even within the perhaloacyl class, substitution is non-trivial; for instance, closely related bis-dichlorofluoroacetylperoxide (DCFAP) yields polymers with remarkably higher thermal stability than TCAP, but TCAP may be selected for specific reactivity or cost profiles [2]. Its formulation solubility in hydrofluoroether solvents is another key differentiator that allows for novel solution polymerization processes not possible with conventional peroxides [1].

!
Generic diacyl peroxides like BPO may introduce hydrogen-related chain transfer defects in halogenated polymers, altering thermal stability.
!
Even within perhaloacyl class, DCFAP can yield remarkably higher polymer thermal stability; TCAP selection must be justified by reactivity or process economics.
!
Solubility in hydrofluoroether solvents is a critical differentiator; conventional peroxides are immiscible and cannot support fluorosurfactant-free solution polymerization.

Quantitative Differentiation of Bis(trichloroacetyl) peroxide Against Key Comparators


Synthesis Yield Advantage in Hydrofluoroether Solvent vs. Generic Process

The proprietary synthesis process using a hydrofluoroether solvent achieves a high yield for TCAP, making it a more efficient precursor compared to other perhaloacyl peroxides synthesized by older methods [1].

Synthesis yield in hydrofluoroether
Class-level inference
Yield >40% mol, typically >60%, can exceed 80%
Reported process efficiency advantage over legacy methods
Data from patent synthesis at -5 to -20°C; verify at intended scale
Fluoropolymer Synthesis Process Efficiency Perhalogenated Initiator

Polymer Quality: Thermal Stability vs. Products Made with Bis-Dichlorofluoroacetylperoxide (DCFAP)

A direct comparison in patent literature reveals a clear performance trade-off. When used as an initiator for suspension polymerization, DCFAP yields hydrogen-containing fluoropolymers with a 'remarkably higher' thermal stability than those obtained using TCAP [1].

Polymer thermal stability vs. DCFAP
Head-to-head comparison
TCAP-derived polymer: baseline thermal stability
DCFAP-derived polymer: remarkably higher thermal stability
TCAP remains viable where reactivity or cost profiles are prioritized
ECTFE/ETFE suspension polymerization context
Fluorothermoplastic Polymer Stability Initiator Selection

Solubility Profile for Solution Polymerization vs. Conventional Acyl Peroxides

TCAP is specifically soluble in hydrofluoroethers but immiscible with the aqueous phase [1]. This contrasts with other organic peroxides like benzoyl peroxide, which require different solvent systems and may not be compatible with perfluorinated monomer solutions.

Solubility in hydrofluoroether vs. BPO
Class-level inference
TCAP: soluble, forms distinct organic phase
BPO: immiscible, requires aromatic hydrocarbons
Enables fluorosurfactant-free solution polymerization of fluoromonomers
Aqueous/hydrofluoroether biphasic system at 0 to -20°C
Solution Polymerization Fluorosurfactant-Free Hydrofluoroether Solvent

Specialized Reactivity for Halogenated Monomers vs. General-Purpose Azo Initiators

TCAP’s perchloroacetyl radicals are tailored for initiating halogenated monomers like chlorotrifluoroethylene (CTFE) without introducing hydrogen-based defect sites [1]. Non-halogenated azo initiators like AIBN (azobisisobutyronitrile) are less efficient and can introduce undesirable nitrile groups or hydrogen atoms.

Compatibility with halogenated monomers vs. AIBN
Class-level inference
TCAP: perchloroacetyl radicals, avoids hydrogen defects
AIBN: introduces hydrogen and nitrile groups, less efficient
Mandatory for high-purity fluoropolymer initiation; not an interchangeable commodity
Radical polymerization of CTFE / TFE monomers
Radical Initiation Fluoromonomer Chain Transfer

Application Scenarios Where Bis(trichloroacetyl) peroxide Offers a Clear Advantage


Fluorosurfactant-Free Synthesis of High-Purity Fluorinated Thermoplastics

TCAP is an ideal initiator for the solution polymerization of monomers like CTFE or TFE in hydrofluoroether solvents. Its intrinsic solubility in these solvents allows for a fully homogeneous reaction mixture that separates cleanly after polymerization, eliminating the need for fluorosurfactants and simplifying the purification of the resulting high-value fluoropolymer [1].

Production of Specialized Copolymers Where Specific Reactivity Overrides Maximum Thermal Stability

In the (co)polymerization of ECTFE or ETFE, where the highest possible thermal stability is not the sole objective, TCAP can be a strategic initiator choice. As evidenced by a direct comparison with DCFAP, TCAP is a recognized initiator for these systems, and its selection over DCFAP may be driven by factors such as achieving a specific molecular weight distribution, different comonomer incorporation rates, or overall process economics [2].

Modular and Efficient In-Situ Initiator Preparation

The high-yield, biphasic synthesis process of TCAP in hydrofluoroethers enables a just-in-time production approach. A user can synthesize TCAP efficiently on-site, directly obtaining a ready-to-use initiator solution that is already in the preferred solvent for the subsequent polymerization step, minimizing handling of pure, isolated peroxides and storage hazards [1].

Comparative Benchmarking in Fluoropolymer Research

For R&D in fluoropolymer science, TCAP serves as a critical benchmark initiator. Its known, reproducible performance limitations (e.g., lower thermal stability contribution to the product compared to DCFAP) make it an invaluable control compound for systematically studying the relationship between initiator structure and resulting polymer properties [2].

Application
Selection Property
Validation Focus
Fluorosurfactant-free high-purity fluoropolymer synthesis
Solubility in hydrofluoroether solvents
Polymer purity and process simplicity
ECTFE / ETFE copolymerization with specific reactivity targets
Reactivity profile vs. DCFAP
Molecular weight distribution, comonomer incorporation
On-site initiator preparation and just-in-time use
High-yield biphasic synthesis process
Minimized handling of isolated peroxide; safety
Fluoropolymer R&D benchmarking
Reproducible performance limitations
Initiator structure-property relationship studies
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